N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride
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Overview
Description
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C11H11N3.2ClH and a molecular weight of 258.15 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride can be synthesized through a reaction involving 4,4’-bipyridine and 1,4-dibromobenzene . The reaction typically involves the use of stannous chloride as a reducing agent, followed by neutralization with bases like potassium carbonate (K2CO3) and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process generally involves large-scale reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using reducing agents like stannous chloride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Stannous chloride (SnCl2) is commonly used as a reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of reduced amine compounds .
Scientific Research Applications
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metals.
Biology: Employed in biochemical assays and as a reagent in various biological studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride involves its interaction with molecular targets and pathways. As a ligand, it can form complexes with metal ions, influencing various biochemical and chemical processes . The specific pathways and targets depend on the context of its application, such as in catalysis or therapeutic research .
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: A similar compound with multiple pyridine groups, used in coordination chemistry.
1,4-Bis[bis(4-pyridinyl)amino]benzene: Another related compound with similar applications in forming metal complexes.
Uniqueness
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride is unique due to its specific structure, which allows it to form stable complexes with metals and participate in a variety of chemical reactions. Its versatility in scientific research and potential therapeutic applications further distinguishes it from similar compounds .
Properties
IUPAC Name |
4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;;/h1-8H,12H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPYJDAHAQQLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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